7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the carboxamide group by reacting the brominated chromene with 2,3-dichloroaniline.
Cyclization: The formation of the chromene ring structure through cyclization reactions.
The reaction conditions often involve the use of solvents like dioxane and water, and reagents such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various acids and bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-bromo-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide include other chromene derivatives with different substituents. Examples include:
- 7-chloro-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide
- 7-fluoro-N-(2,3-dichlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, dichlorophenyl, and chromene moieties.
Properties
Molecular Formula |
C16H8BrCl2NO3 |
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Molecular Weight |
413.0 g/mol |
IUPAC Name |
7-bromo-N-(2,3-dichlorophenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-8-4-5-9-12(21)7-14(23-13(9)6-8)16(22)20-11-3-1-2-10(18)15(11)19/h1-7H,(H,20,22) |
InChI Key |
FSHNZIXLOUKVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
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